Hydroxytebuconazole
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Overview
Description
Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide, widely used for controlling leaf spot diseases. It is reportedly used as an exposure biomarker in the detection of tebuconazole.
Mechanism of Action
Target of Action
Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide . The primary target of tebuconazole is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . By inhibiting this enzyme, tebuconazole disrupts the production of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Tebuconazole, and by extension this compound, acts by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The interaction of the compound with its target enzyme results in the effective control of fungal pathogens in a range of vegetables, fruits, and crops .
Biochemical Pathways
The action of tebuconazole affects the sterol biosynthetic pathway in eukaryotes . By inhibiting the enzyme 14-α-demethylase, tebuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability in the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In a study involving human volunteers, peak excretion rates of this compound were reached after 1.4 hours for oral administration and 21 hours for dermal administration . The mean elimination half-lives were 7.8 and 16 hours, respectively . These properties impact the bioavailability of the compound, with recoveries within 48 hours being 38% and 1% for oral and dermal administration, respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. By inhibiting the production of ergosterol, the compound causes instability and eventual rupture of the cell membrane, leading to cell death . This action results in the effective control of various fungal pathogens.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can affect the metabolism of tebuconazole . Additionally, factors such as temperature, pH, and moisture levels can influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Hydroxytebuconazole interacts with various enzymes and proteins. It is involved in the metabolism of tebuconazole, where cytochrome P450 (CYP) and flavin-dependent monooxygenase play a crucial role . The nature of these interactions involves hydroxylation and hydrolysis reactions .
Cellular Effects
The effects of this compound on cellular processes are not fully described. Its parent compound, tebuconazole, has been shown to interfere with CYP enzymes, leading to endocrine-disrupting effects
Molecular Mechanism
Tebuconazole, from which this compound is derived, acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes
Temporal Effects in Laboratory Settings
It has been observed that this compound is rapidly excreted into urine after oral exposure, and renal elimination is considerably slower after dermal exposure .
Metabolic Pathways
This compound is involved in the metabolism of tebuconazole, with the main metabolic pathways being hydroxylation and hydrolysis reactions . The enzymes cytochrome P450 (CYP) and flavin-dependent monooxygenase are implicated in this process .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2,10-21)16(22,9-20-12-18-11-19-20)8-7-13-3-5-14(17)6-4-13/h3-6,11-12,21-22H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHXEKXIIAQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891627 |
Source
|
Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212267-64-6 |
Source
|
Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main finding of the research paper regarding hydroxytebuconazole?
A1: The research paper uses in silico models to predict the potential ecotoxicological effects of various pesticides, including this compound, on fish and crustaceans. The study suggests that this compound, a metabolite of the fungicide tebuconazole, might pose a potential risk to these aquatic organisms [].
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